molecular formula C26H20N2O6S B15109847 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B15109847
M. Wt: 488.5 g/mol
InChI Key: AHSMVKGMGHJOMI-DHRITJCHSA-N
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Description

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate is a complex organic compound that features a unique combination of indole, benzofuran, and benzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The final product is usually purified through methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(methylamino)benzenesulfonate

Uniqueness

What sets (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H20N2O6S

Molecular Weight

488.5 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C26H20N2O6S/c1-16(29)27-18-7-10-20(11-8-18)35(31,32)34-19-9-12-22-24(14-19)33-25(26(22)30)13-17-15-28(2)23-6-4-3-5-21(17)23/h3-15H,1-2H3,(H,27,29)/b25-13+

InChI Key

AHSMVKGMGHJOMI-DHRITJCHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3

Origin of Product

United States

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